1,1,1,3-Tetrachloroacetone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

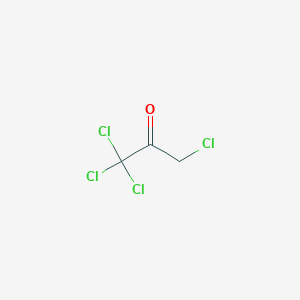

1,1,1,3-Tetrachloroacetone is a useful research compound. Its molecular formula is C3H2Cl4O and its molecular weight is 195.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Chemical Reactions

1,1,1,3-Tetrachloroacetone serves as an important intermediate in the synthesis of a variety of chemical compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can be synthesized through the chlorination of acetone or its derivatives under controlled conditions, typically involving chlorine gas and a catalyst like iodine .

Biochemical Applications

Reagent in Biochemical Assays

In biochemical research, this compound is utilized as a reagent in various assays. It has been shown to interact with enzymes such as lactate dehydrogenase and phosphatase. This interaction can inhibit enzyme activity, providing insights into enzyme kinetics and metabolic pathways .

Cellular Effects and Mechanisms

The compound influences cellular processes by altering signaling pathways and gene expression. For instance, its ability to inhibit key enzymes can disrupt glycolytic pathways and reduce ATP production within cells. This property is particularly useful for studying metabolic disorders and the effects of toxic compounds on cellular function .

Industrial Applications

Production of Dyes and Pigments

One of the most significant industrial applications of this compound is in the dye and pigment industry. It acts as a reductant in the production of azo dyes, which are widely used in textiles. The compound helps reduce metal ions in dye baths, facilitating the formation of desired dye colors .

Synthesis of Agrochemicals

In agriculture, this compound is employed in the synthesis of various agrochemical substances. Its reactivity allows it to be used as a building block for creating herbicides and pesticides that are essential for modern agricultural practices .

Safety and Environmental Considerations

As with many chlorinated compounds, this compound poses certain health risks. It is classified as corrosive and toxic upon exposure. Safety measures must be implemented when handling this compound to mitigate potential hazards associated with its use in laboratory and industrial settings .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Biochemical Assays | Reagent that interacts with enzymes; affects metabolic pathways |

| Industrial Production | Used in dye production; acts as a reductant for azo dyes |

| Agrochemical Synthesis | Building block for herbicides and pesticides |

Case Studies

- Biochemical Interaction Study : Research demonstrated that this compound inhibits lactate dehydrogenase activity by binding to the enzyme's active site. This inhibition was quantified using kinetic assays that revealed a significant decrease in enzyme activity at varying concentrations of the compound .

- Dye Production Process : In an industrial setting, this compound was utilized to produce a specific azo dye by reducing metal ions in the dye bath. The resulting color yield was significantly improved compared to traditional reductants used previously .

Propriétés

Numéro CAS |

16995-35-0 |

|---|---|

Formule moléculaire |

C3H2Cl4O |

Poids moléculaire |

195.9 g/mol |

Nom IUPAC |

1,1,1,3-tetrachloropropan-2-one |

InChI |

InChI=1S/C3H2Cl4O/c4-1-2(8)3(5,6)7/h1H2 |

Clé InChI |

MSZQBKOLHPDFFD-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(Cl)(Cl)Cl)Cl |

SMILES canonique |

C(C(=O)C(Cl)(Cl)Cl)Cl |

Point d'ébullition |

183.0 °C |

melting_point |

65.0 °C |

Key on ui other cas no. |

31422-61-4 16995-35-0 |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.